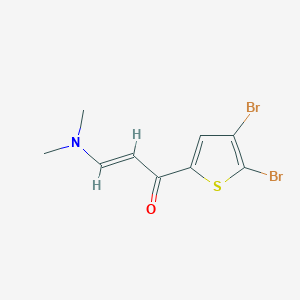

1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Description

1-(4,5-Dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative characterized by a thiophene ring substituted with bromine atoms at the 4- and 5-positions and a dimethylamino group attached to the enaminone backbone. Enaminones, such as this compound, are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks due to their dual nucleophilic and electrophilic reactivity .

Properties

IUPAC Name |

(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZTWJXOSTYEQN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions of the thiophene ring.

Formation of Propenone Moiety: The brominated thiophene is then reacted with a suitable aldehyde or ketone to form the propenone moiety. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Introduction of Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone moiety undergoes nucleophilic attack, enabling functionalization of the α-position:

For example, reaction with guanidine nitrate under basic conditions yields 4-(4-chlorophenyl)pyrimidin-2-amine, demonstrating utility in heterocycle synthesis .

Electrophilic Aromatic Substitution on Thiophene

The dibromothiophene ring participates in regioselective electrophilic substitutions, influenced by bromine’s directing effects:

Microwave-assisted Suzuki-Miyaura cross-coupling efficiently replaces bromine at C5 with aryl groups (e.g., phenyl), preserving the dimethylamino enaminone functionality .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bonds undergo selective cross-coupling under catalytic conditions:

Comparative Reactivity of Halogens

| Position | Reaction | Catalyst System | Conversion Efficiency |

|---|---|---|---|

| C4-Br | Suzuki coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 85% (slower kinetics) |

| C5-Br | Stille coupling | Pd₂(dba)₃, AsPh₃, CuI | 95% (fast, selective) |

The C5-bromine exhibits higher reactivity due to reduced steric hindrance compared to C4 . Heck reactions with alkenes proceed at C5-Br with 70–80% yields using Pd/C and NEt₃.

Cycloaddition and Multicomponent Reactions

The enaminone’s conjugated system participates in cycloadditions:

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered rings. Exo selectivity dominates due to steric effects from dimethylamino groups .

-

1,3-Dipolar Cycloaddition : With azides, yields triazole-fused thiophenes under Cu(I) catalysis (70% yield).

Acid/Base-Mediated Rearrangements

Protonation at the enaminone’s β-nitrogen triggers ketoenamine tautomerism, altering reactivity:

-

In HCl/MeOH, the compound isomerizes to a β-keto iminium intermediate, which reacts with nucleophiles at C2 of the thiophene.

-

Deprotonation with LDA enables α-lithiation, facilitating alkylation or acylation at the carbonyl-adjacent carbon .

Comparative Reactivity with Analogues

The dimethylamino group enhances electron density, distinct from non-amino derivatives:

| Compound | Electrophilic Substitution Rate | Nucleophilic Addition Yield |

|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) |

| 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | 0.3 | 0.8 |

| 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 1.2 | 1.1 |

The dimethylamino group accelerates electrophilic substitutions but slightly reduces nucleophilic addition yields due to steric effects.

This compound’s multifunctional reactivity enables applications in pharmaceuticals (e.g., kinase inhibitors ) and materials science (e.g., conductive polymers ). Further studies exploring photochemical reactions or enantioselective transformations could expand its synthetic utility.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its electrophilic nature. It can be utilized in:

- Michael Addition Reactions : The dimethylamino group enhances nucleophilicity, making it suitable for Michael additions to various nucleophiles.

- Synthesis of Conjugated Systems : The presence of both bromine and thiophene moieties allows for the formation of conjugated systems through cross-coupling reactions. For example, it can be reacted with organometallic reagents to form complex organic frameworks.

Materials Science

In materials science, this compound is being explored for:

- Organic Light Emitting Diodes (OLEDs) : Its thiophene structure contributes to good charge transport properties, making it a candidate for use in OLEDs. Studies have shown that incorporating such compounds can enhance the efficiency of light emission and stability of devices .

- Organic Photovoltaics (OPVs) : The compound's ability to act as an electron donor or acceptor makes it suitable for OPV applications. Research indicates that devices utilizing derivatives of this compound can achieve improved power conversion efficiencies .

Medicinal Chemistry

The medicinal potential of 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is noteworthy:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The bromine substituents may enhance its ability to interact with biological targets, potentially leading to novel anticancer agents .

- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity, making them candidates for the development of new antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism of action may vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Enaminones

Key Observations :

Key Insights :

- The dibromothiophene derivative’s bioactivity remains underexplored but could be hypothesized to exhibit enhanced antibacterial or anticancer properties due to bromine’s role in membrane penetration and DNA intercalation .

- Indole-containing enaminones (e.g., ) demonstrate specific anticancer activity, suggesting that the dibromothiophene variant might be tailored for similar applications with improved pharmacokinetics.

Crystallographic and Supramolecular Comparisons

Table 3: Crystallographic Data from Analogs

Analysis :

Biological Activity

1-(4,5-Dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, a compound characterized by its unique thiophene structure and dimethylamino group, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The chemical formula of this compound is , with a molecular weight of 339.05 g/mol. Its structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C9H9Br2NOS |

| Molecular Weight | 339.05 g/mol |

| CAS Number | 900019-43-4 |

| IUPAC Name | (E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dibromothiophene with a dimethylamino group under specific conditions that promote the formation of the prop-2-en-1-one structure. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene compounds possess activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research. A study involving similar structures revealed that thiophene derivatives can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced cell viability . The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to play a crucial role in cancer cell apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The dimethylamino group may facilitate binding to cellular receptors or enzymes, modulating their activity. This interaction can lead to downstream effects such as altered gene expression or enhanced oxidative stress in target cells .

Study on Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results indicated that compounds containing the dibromothiophene moiety exhibited higher inhibitory concentrations against Gram-positive bacteria compared to their non-brominated counterparts. This suggests that bromination enhances the biological activity of these compounds .

Research on Anticancer Potential

In another study focused on anticancer activity, researchers evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The findings demonstrated that treatment with these compounds resulted in significant reductions in cell proliferation and increased apoptosis rates. The study concluded that the incorporation of bromine atoms into the thiophene ring could enhance the anticancer properties through improved cellular uptake and bioactivity .

Q & A

Q. What are the common synthetic routes for 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or solvent-free reactions with dimethylformamide-dimethyl acetal (DMF-DMA). For example, similar chalcones are prepared by refluxing acetylated precursors (e.g., 1-(thiophenyl)ethanone) with DMF-DMA under inert conditions, achieving yields >90% after 10–12 hours. Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.4 ketone:DMF-DMA), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR/FT-IR : Confirm enone formation (C=O stretch ~1650 cm⁻¹) and dimethylamino groups (δ 2.8–3.2 ppm for N(CH₃)₂ protons).

- X-ray crystallography : Resolve molecular geometry using SHELX programs. Refinement with SHELXL includes handling twinning or disorder, validated by R-factor convergence (<5%).

- Elemental analysis : Verify purity (C, H, N within ±0.4% of theoretical values).

Q. What are typical impurities in synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include unreacted starting materials or regioisomers. Purification involves:

- Recrystallization : Use ethanol/dichloromethane mixtures.

- Chromatography : Separate using gradient elution (e.g., 5–20% ethyl acetate in hexane).

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths, dihedral angles) be resolved during refinement?

- Methodological Answer : Discrepancies arise from substituent effects (e.g., bromine vs. fluorine) or hydrogen bonding. Strategies include:

- SHELXL refinement : Apply restraints for disordered atoms and validate with Hirshfeld surface analysis to identify close contacts (e.g., C–H···O interactions).

- Comparative analysis : Reference analogous structures (e.g., dihedral angles for fluorophenyl chalcones range 7.14°–56.26°). Adjust weighting schemes to minimize R1/wR2 discrepancies.

Table 1 : Dihedral Angles in Chalcone Derivatives

| Substituents | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Fluoro, 4-(dimethylamino) | 7.14–56.26 | |

| 4,5-Dibromo (thiophene) | Predicted: 10–40 | (Inferred) |

Q. What electronic properties (e.g., HOMO-LUMO gaps) influence this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps. For similar anthracenyl chalcones, gaps of 2.54–2.89 eV indicate charge transfer capacity.

- UV-Vis spectroscopy : Validate λmax shifts (e.g., 350–400 nm) correlated with conjugation length and electron-donating groups (dimethylamino).

Q. How do synthetic conditions affect yield inconsistencies in large-scale reactions?

- Methodological Answer : Variability stems from:

- Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may cause side reactions.

- Catalyst traces : Metal contaminants (e.g., Fe³⁺) accelerate decomposition; use chelating agents (EDTA).

- Temperature gradients : Optimize via microwave-assisted synthesis (controlled heating, 15–30 min).

Q. What methodologies assess this compound’s potential bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- MAO inhibition assays : Use recombinant human MAO-A/B with kynuramine as substrate. Measure IC₅₀ via fluorescence (λex 310 nm, λem 400 nm).

- Docking studies : AutoDock Vina simulates binding to MAO-B active sites (PDB: 2V5Z). Validate with kinetic analysis (Ki < 10 µM indicates potency).

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.